[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 1353952-99-4) is a pyrrolidine-based tertiary amine featuring a tert-butyl carbamate protective group. Its molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 285.38 g/mol . The compound contains a pyrrolidine ring substituted with a 2-aminoethyl group and a methyl carbamate moiety protected by a tert-butyl ester. This structural configuration makes it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for the development of protease inhibitors or receptor-targeting molecules, where the tert-butyl group aids in stabilizing reactive amines during multi-step syntheses .
The compound is listed by CymitQuimica as a discontinued product, indicating specialized applications or challenges in large-scale production . Spectral data (e.g., IR, NMR) for analogous compounds (e.g., ) suggest that its tert-butyl group and pyrrolidine backbone contribute to distinct spectroscopic signatures, such as carbonyl stretching frequencies near 1660–1700 cm⁻¹ and tert-butyl proton resonances at δ 1.4–1.5 ppm in ¹H NMR .
Properties
Molecular Formula |
C13H27N3O2 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3 |
InChI Key |
AOUZPYZIJKOOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1CCN |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Scaffold Preparation
The pyrrolidine core is synthesized via cyclization of 1,4-diaminobutane derivatives or reductive amination of γ-keto esters . A widely adopted method involves:
Starting Material : (S)-Pyrrolidine-2-carboxylic acid methyl ester
Reaction :
-
Alkylation with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 12 hours (yield: 78%).
-
Deprotection of the methyl ester using LiOH in THF/H₂O (4:1) at 0°C to room temperature.
Key Parameter :
-
Temperature control during alkylation prevents racemization of the chiral center.
Introduction of the 2-Aminoethyl Group
The aminoethyl side chain is introduced via reductive amination or N-alkylation :
Protocol A (Reductive Amination) :
-
React pyrrolidine-2-ylmethylamine with 2-nitroethyl acetate in methanol.
-
Reduce the nitro group using H₂/Pd-C (10 atm, 25°C) to yield the primary amine.
Protocol B (N-Alkylation) :
-
Treat pyrrolidine-2-ylmethylamine with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C (yield: 85%).
Advantage : Protocol B avoids nitro group reduction, simplifying purification.
Methyl-Carbamate Formation
Carbamate installation employs methyl chloroformate under Schotten-Baumann conditions:
Procedure :
-
Dissolve the amine intermediate in dichloromethane (DCM).
-
Add methyl chloroformate (1.2 equiv) and NaOH (2.0 equiv) at 0°C.
Critical Note : Excess base prevents N-methylation side reactions.
tert-Butyl Ester Protection
The final step involves Boc (tert-butoxycarbonyl) protection :
Reaction :
-
React the methyl-carbamate intermediate with di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Catalyze with 4-dimethylaminopyridine (DMAP) at 25°C for 6 hours (yield: 88%).
Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) removes unreacted Boc₂O.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Alkylation Solvent | Acetonitrile | Maximizes nucleophilicity of amine |
| Reduction Temp | 25°C | Prevents over-reduction |
| Boc Protection | THF | Enhances Boc₂O solubility |
Observation : Polar aprotic solvents (e.g., DMF) accelerate N-alkylation but may require higher temperatures.
Catalytic Systems
| Catalyst | Role | Efficiency |
|---|---|---|
| Pd-C (10%) | Nitro reduction | 95% conversion |
| DMAP | Boc activation | 88% yield |
| K₂CO₃ | Base for alkylation | 85% yield |
Trade-off : Homogeneous catalysts (e.g., DMAP) improve reaction rates but complicate recovery.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, Boc CH₃), 3.12 (m, pyrrolidine CH₂), 3.65 (s, NCH₃) |
| MS (ESI+) | m/z 258.2 [M+H]⁺ |
Validation : NMR coupling constants confirm stereochemical integrity (J = 7.8 Hz for pyrrolidine protons).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 78 | 98 | Moderate |
| N-Alkylation | 85 | 97 | High |
| Boc Protection | 88 | 99 | Industrial |
Challenges and Solutions
Racemization During Alkylation
-
Cause : Base-induced epimerization at the pyrrolidine chiral center.
-
Solution : Use weakly basic conditions (e.g., NaHCO₃ instead of NaOH).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate ester, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s ability to interact with biological molecules makes it valuable in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins, while the carbamate ester can undergo hydrolysis, releasing active intermediates. These interactions can modulate enzyme activity or receptor function, leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Pyrrolidine-Based Tert-Butyl Carbamates
- Substituent Effects: Replacing the 2-aminoethyl group with a 2-aminoacetyl group (CAS 1354016-77-5) reduces molecular weight by 14.02 g/mol due to the loss of a methylene group and addition of a carbonyl . The 3-ylmethyl analogue (CAS 1353974-70-5) retains the same molecular weight but exhibits altered steric and electronic properties due to positional isomerism .
- Stereochemical Variations : The (S)-configured analogue (Ref: 10-F083139) highlights the role of chirality in biological activity, though specific data on enantiomeric differences are unavailable .
Piperidine-Based Carbamates
Table 2: Piperidine Derivatives with tert-Butyl Carbamates
- The bromothiophene sulfonyl group (CAS 1261235-95-3) adds steric bulk and redox activity, relevant to kinase inhibition studies .
- Molecular Weight : Piperidine derivatives generally exhibit higher molecular weights (e.g., 439.39 g/mol for CAS 1261235-95-3) due to complex substituents compared to pyrrolidine analogues .
Aromatic vs. Aliphatic Backbone Derivatives
- Aromatic Example: (4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester (CAS 325953-40-0) has a benzene ring instead of pyrrolidine, leading to planar geometry and π-π stacking capabilities. Its molecular weight (C₁₂H₁₈N₂O₂, 230.28 g/mol) is significantly lower than aliphatic analogues, reflecting reduced complexity .
- Aliphatic Example : The target compound’s pyrrolidine backbone provides conformational flexibility, advantageous for binding to enzymes with deep active sites .
Stereochemical Variations
- The (S)-configured pyrrolidine derivative (Ref: 10-F083139) and the (R)-piperidinyl compound (CAS 1401668-72-1) underscore the importance of stereochemistry in drug design. For instance, CAS 1401668-72-1’s predicted pKa of 9.05 suggests altered solubility and bioavailability compared to its enantiomer .
Substituent Effects on Physicochemical Properties
- Aminoethyl vs. Aminoacetyl: The aminoethyl group in the target compound enhances hydrophilicity (logP ~1.2 predicted) compared to the more lipophilic aminoacetyl analogue (logP ~0.8) .
- tert-Butyl vs. Benzyl Esters: Replacing tert-butyl with benzyl (e.g., (2-Amino-ethyl)-carbamic acid benzyl ester, CAS N/A) increases aromaticity and UV activity but reduces steric protection, as seen in .
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic molecule belonging to the carbamate class. Its structural characteristics include a pyrrolidine ring, an aminoethyl side chain, and a tert-butyl ester group, which enhance its lipophilicity and stability. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H25N3O2
- Molar Mass : 243.35 g/mol
- CAS Number : 1353981-54-0
The presence of the pyrrolidine ring is significant as it often correlates with various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly through the inhibition of enzymes like acetylcholinesterase (AChE). Compounds with similar structures are known to modulate neurotransmission, which can be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
In Vitro Studies
Research indicates that [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester exhibits significant enzyme inhibition capabilities. For instance, preliminary studies have shown that it can inhibit AChE effectively, potentially leading to increased acetylcholine levels in synaptic clefts, which is crucial for cognitive functions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(Aminomethyl)pyrrolidine | Aminomethyl group instead of aminoethyl | Potentially neuroactive | Simpler structure |
| 1-(3-Aminopropyl)pyrrolidine | Longer alkyl chain | May exhibit different receptor interactions | Increased flexibility |
| 1-Methylpyrrolidine | Methyl substitution on nitrogen | Solvent properties; less biological activity | Lacks amino side chain |
The unique combination of functional groups in [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester may enhance its bioactivity compared to these compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Alzheimer's Disease Therapy : The compound has been investigated for its ability to inhibit both AChE and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling. Its dual inhibition profile suggests potential for enhancing cognitive function in Alzheimer's patients .
- Cancer Treatment : Research into similar piperidine derivatives has shown promise in cancer therapy through mechanisms such as apoptosis induction and cytotoxicity against specific tumor cell lines . The structural features of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester may contribute similarly.
- Neuroprotective Effects : Compounds with a pyrrolidine backbone have been studied for neuroprotective properties, suggesting that this compound could provide protective effects against neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
